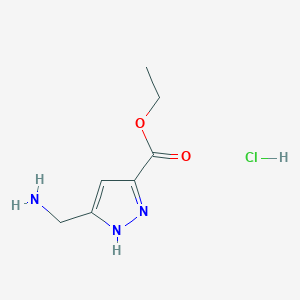![molecular formula C16H19FN2O2S B7358978 3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline](/img/structure/B7358978.png)
3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMSA-Ph-F and has been synthesized using various methods, including the Buchwald-Hartwig amination reaction. In
Wirkmechanismus
The mechanism of action of 3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. DMSA-Ph-F has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and reduce the expression of certain genes involved in cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and reduce the expression of certain genes involved in cancer growth. DMSA-Ph-F has also been shown to have anti-microbial properties, inhibiting the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline in lab experiments is its high purity and stability. This makes it easier to accurately measure its effects and ensure reproducibility. However, one of the limitations of using DMSA-Ph-F is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research could focus on improving the synthesis method and developing new derivatives of DMSA-Ph-F with improved properties. Finally, studies could explore the potential use of DMSA-Ph-F in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline has been achieved using several methods. One of the most commonly used methods is the Buchwald-Hartwig amination reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. This method has been used to synthesize DMSA-Ph-F with high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that DMSA-Ph-F can inhibit the growth of certain cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-18-22(3,20)16-6-4-5-14(10-16)19-11-12-7-13(17)9-15(8-12)21-2/h4-10,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGKEPAIOZCNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC=CC(=C1)NCC2=CC(=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
![(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358914.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)
![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)

![2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol](/img/structure/B7358971.png)
![1-[4-[4-(Dimethylamino)-4-ethylpiperidin-1-yl]-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7358980.png)
![[2-(Difluoromethyl)-2-methylmorpholin-4-yl]-(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanone](/img/structure/B7358988.png)
![2-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonylamino)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7358991.png)